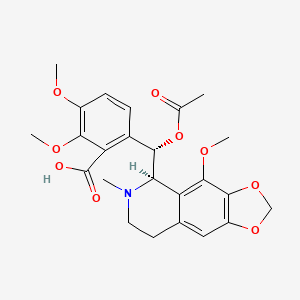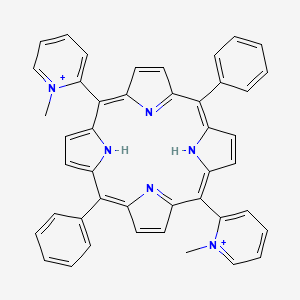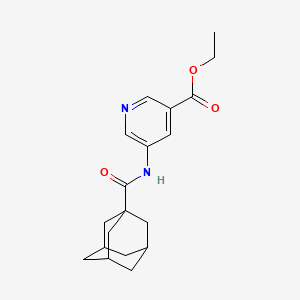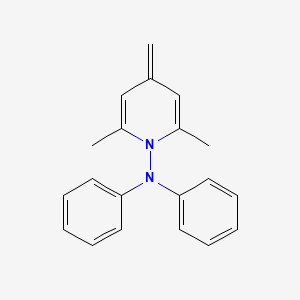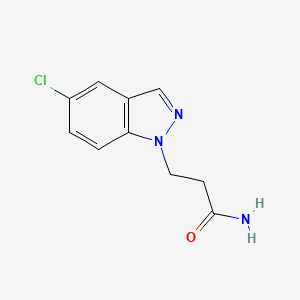
3-(5-Chloro-1H-indazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-1H-indazol-1-yl)propanamide is a heterocyclic compound that features an indazole ring substituted with a chlorine atom at the 5-position and a propanamide group at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-(5-Chloro-1H-indazol-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-indazole.
Formation of Propanamide Group: The 5-chloro-1H-indazole is then reacted with a suitable propanamide precursor under specific reaction conditions to form the final product.
Common synthetic routes include transition metal-catalyzed reactions and reductive cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(5-Chloro-1H-indazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(5-Chloro-1H-indazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-(5-Chloro-1H-indazol-1-yl)propanamide can be compared with other indazole derivatives, such as:
5-Chloro-1H-indazole: Lacks the propanamide group but shares the indazole core structure.
3-(1H-indazol-1-yl)propanamide: Similar structure but without the chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
116857-95-5 |
|---|---|
Fórmula molecular |
C10H10ClN3O |
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
3-(5-chloroindazol-1-yl)propanamide |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-2-9-7(5-8)6-13-14(9)4-3-10(12)15/h1-2,5-6H,3-4H2,(H2,12,15) |
Clave InChI |
BOEZHCOICLVOTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=NN2CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


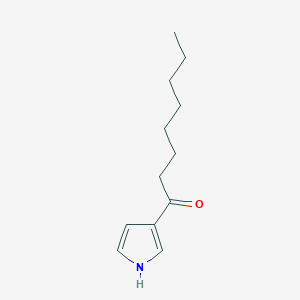
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

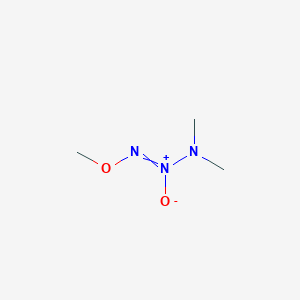
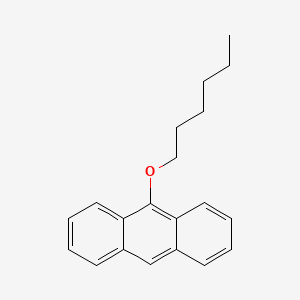
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
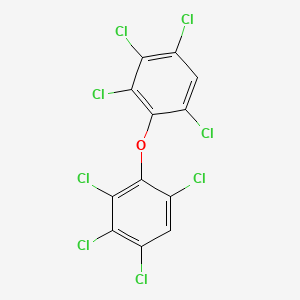

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

